2,3,6-Trimethoxypyridine

Catalog No.
S844018
CAS No.
1364917-21-4
M.F
C8H11NO3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trimethoxypyridine

CAS Number

1364917-21-4

Product Name

2,3,6-Trimethoxypyridine

IUPAC Name

2,3,6-trimethoxypyridine

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4-5H,1-3H3

InChI Key

FIDKPTFJOFOUTP-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)OC)OC

Canonical SMILES

COC1=C(N=C(C=C1)OC)OC

Antitubulin Agents in Cancer Research

Cathode Active Material in Li-Ion Batteries

    Scientific Field: Energy Storage

    Application Summary: 2,3,6-Trimethoxypyridine has been used in the synthesis of a novel organic polymer consisting of 2,2,6,6-tetramethylpiperidine-N-oxyl group as an electroactive center.

    Methods of Application: The organic polymer was synthesized from a commercially ready polymer.

    Results: A coin cell shows a discharge capacity of 40mAh g−1 at 1C which is 76% of its theoretical capacity. There is no significant decrease in capacity value even at 2C and 5C, indicating that it is applicable for high-power applications.

2,3,6-Trimethoxypyridine, also known as 2,3,6-trimethylpyridine, is a chemical compound with the molecular formula C8H11NC_8H_{11}N. It belongs to the class of compounds known as collidines, which are trimethyl derivatives of pyridine. This compound is characterized by three methoxy groups attached to the pyridine ring, influencing its chemical behavior and biological properties. The presence of these substituents alters the electronic characteristics of the pyridine ring, making it more reactive in certain

Typical of pyridine derivatives. It can undergo:

  • Nucleophilic Substitution Reactions: The methoxy groups can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy groups enhances electrophilic attack on the aromatic ring.
  • Acid-Base Reactions: It can neutralize acids in weakly exothermic reactions to form salts and water .

2,3,6-Trimethoxypyridine exhibits notable biological activities. Research indicates that it may possess:

  • Antimicrobial Properties: Some studies suggest it has efficacy against various bacterial strains.
  • Antioxidant Activity: Its structure allows for scavenging free radicals, contributing to its potential health benefits.
  • Neuroprotective Effects: There is emerging evidence that it may play a role in protecting neuronal cells from oxidative stress .

The synthesis of 2,3,6-trimethoxypyridine can be achieved through several methods:

  • Methylation of Pyridine: Using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Hydrothermal Synthesis: Involves heating pyridine derivatives under high pressure and temperature conditions to facilitate the formation of trimethoxy derivatives .
  • Catalytic Methods: Utilizing metal catalysts to promote the reaction between pyridine and methanol under specific conditions.

2,3,6-Trimethoxypyridine finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Industry: Serves as a building block for synthesizing other complex organic compounds.

Interaction studies involving 2,3,6-trimethoxypyridine have revealed:

  • Complex Formation with Metal Ions: It can form coordination complexes with transition metals, which may enhance its catalytic properties.
  • Synergistic Effects with Other Compounds: Research shows that combining it with certain antibiotics can enhance their efficacy against resistant bacterial strains .

Several compounds share structural similarities with 2,3,6-trimethoxypyridine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3,4-TrimethylpyridineC8H11NC_8H_{11}NContains different methyl group positioning; distinct reactivity patterns.
2,3,5-TrimethylpyridineC8H11NC_8H_{11}NSimilar structure but varies in biological activity and synthesis methods.
2,4,6-TrimethylpyridineC8H11NC_8H_{11}NMore sterically hindered; different reactivity due to methyl group arrangement.

Uniqueness

2,3,6-trimethoxypyridine is unique due to its specific arrangement of methoxy groups and their influence on both chemical reactivity and biological activity. This arrangement allows for distinct interactions with other molecules and potential applications in medicinal chemistry that may not be present in its isomers.

Traditional Alkylation Routes

Methylation of Pyridine Derivatives

The traditional alkylation routes for synthesizing 2,3,6-trimethoxypyridine rely primarily on direct methylation methodologies applied to appropriately substituted pyridine precursors [1]. The methylation of pyridine derivatives has been extensively studied, with early work demonstrating that pyridine compounds can be selectively methylated at positions alpha to the heterocyclic nitrogen atom through contact with organic compounds capable of forming methyl radicals [1].

A fundamental approach involves the use of nickel-nickel oxide catalysts in combination with organic compounds that produce methyl groups under catalytic conditions [1]. This methodology enables the selective introduction of methyl groups at the alpha position of the pyridine ring, with the directive effect of the heterocyclic nitrogen atom ensuring that methyl groups add primarily at positions adjacent to the nitrogen [1]. The process operates through a mechanism where methyl radicals are generated in situ and subsequently attack the electron-deficient pyridine ring system [1].

The methylation process can be performed using methanol as the methylating agent, which undergoes catalytic conversion to produce methyl radicals under the influence of nickel-based catalysts [1]. Temperature ranges of 400-500 degrees Celsius have been employed for vapor phase reactions, although yields under these conditions remain relatively modest at approximately 3 percent [1]. More recent developments have focused on improving the efficiency of these traditional methylation approaches through optimized catalyst compositions and reaction conditions [2].

Industrial applications of traditional methylation routes have incorporated cadmium oxide-based catalysts supported on mineral carriers such as kaolin [2]. Research has demonstrated that cadmium oxide concentrations of 13.0 percent in supported catalyst systems can achieve methylpyridine yields of 63.6 percent, with 2-methylpyridine accounting for 41.2 percent and 4-methylpyridine representing 22.4 percent of the product distribution [2]. These findings indicate that catalyst composition significantly influences both yield and selectivity in traditional methylation processes [2].

Catalytic Processes in Industrial Synthesis

Industrial synthesis of methoxypyridine derivatives employs catalytic processes that have been optimized for large-scale production efficiency [2]. The development of heterogeneous catalysts with enhanced activity has become a focal point for industrial applications, particularly those utilizing metal oxide systems supported on stable carriers [3].

Cadmium-based catalysts have emerged as particularly effective for industrial methylpyridine synthesis, with studies demonstrating that cadmium oxide loadings between 3.0 and 13.0 percent on kaolin supports provide optimal performance [2]. The most active catalyst formulations achieve methylpyridine yields of 63.6 percent under industrial conditions, with temperature requirements of 420 degrees Celsius [2]. Two-component catalyst systems incorporating both cadmium oxide and chromium oxide have shown superior performance, with formulations containing 13.0 percent cadmium oxide and 5.0 percent chromium oxide achieving yields of 70.2 percent [2].

The industrial synthesis process typically operates in continuous mode, with acetylene and ammonia serving as primary feedstock materials [2]. The catalyst preparation involves the use of peptizers, with phosphoric acid demonstrating particular effectiveness in enhancing catalyst activity [2]. Surface area optimization and thermal stability considerations are critical factors in industrial catalyst design, with sintering temperatures of 500-560 degrees Celsius employed during catalyst preparation [4].

Process optimization has focused on minimizing energy consumption while maximizing product yields [2]. The incorporation of recycling streams for unreacted feedstock and the development of integrated separation systems have contributed to improved overall process economics [2]. Industrial operations typically maintain nitrogen atmospheres to prevent catalyst deactivation and ensure consistent product quality [2].

Modern Catalytic Approaches

Heterogeneous Catalysis Using Metal Oxides

Modern heterogeneous catalysis using metal oxides represents a significant advancement in the synthesis of trimethoxypyridine derivatives [3] [5]. Metal oxide catalysts offer unique properties that make them suitable alternatives to traditional homogeneous systems, including enhanced recyclability, simplified product separation, and reduced environmental impact [5].

Zirconia-supported metal oxide catalysts have demonstrated particular promise for pyridine synthesis applications [3]. These catalytic systems address fundamental principles of synthetic efficiency and reaction design by minimizing waste generation, reducing reaction times, and lowering energy requirements [3]. The heterogeneous nature of these catalysts enables easy recovery and reuse, contributing to improved process sustainability [3].

Research has established that metal oxide catalysts exhibit increased activity when properly supported on high surface area carriers [3]. The catalytic performance is influenced by factors including metal oxide loading, support properties, and reaction parameters such as temperature and pressure [3]. Optimization studies have focused on determining the optimal balance between catalytic activity and selectivity for specific pyridine derivatives [3].

The mechanism of metal oxide catalysis in pyridine synthesis involves multiple steps, including substrate activation, intermediate formation, and product desorption [5]. The unique electronic properties of metal oxides enable them to facilitate reactions that are challenging under conventional thermal conditions [5]. Surface interactions between the metal oxide catalyst and organic substrates play a crucial role in determining reaction pathways and product distributions [5].

Comparative studies of different metal oxide systems have revealed significant variations in catalytic performance [5]. Factors such as metal oxide composition, crystalline structure, and surface acidity influence both activity and selectivity [5]. The development of optimized metal oxide catalysts requires careful consideration of these parameters to achieve desired synthetic outcomes [5].

Continuous Flow Synthesis Techniques

Continuous flow synthesis techniques have revolutionized the production of pyridinium derivatives and related compounds, offering superior control over reaction parameters compared to traditional batch processes [6] [7]. These methodologies enable precise temperature control, improved mixing efficiency, and enhanced safety profiles for chemical synthesis operations [6] [7].

The implementation of continuous flow systems for pyridine synthesis involves specialized reactor designs that accommodate the unique requirements of heterocyclic chemistry [6]. Flow reactors provide improved heat and mass transfer characteristics, enabling reactions to be conducted under conditions that would be challenging or impossible in batch systems [6]. The enhanced mixing capabilities of flow systems contribute to improved reaction selectivity and reduced side product formation [6].

Optimization of continuous flow processes has been facilitated by the application of multi-objective Bayesian optimization platforms that simultaneously optimize reaction yield and production rate [6] [7]. These advanced optimization approaches generate well-defined Pareto frontiers that enable identification of optimal operating conditions [6] [7]. The integration of automated analytical techniques, including nuclear magnetic resonance spectroscopy analysis, has further enhanced process optimization capabilities [6] [7].

Temperature control in continuous flow systems represents a critical parameter for pyridine synthesis applications [6]. The ability to rapidly adjust temperature profiles along the reactor length enables precise control over reaction kinetics and selectivity [6]. Studies have demonstrated that temperature optimization can significantly improve both yield and space-time yield for pyridinium salt synthesis [6].

The scalability advantages of continuous flow synthesis make these techniques particularly attractive for industrial applications [6] [7]. The modular nature of flow systems enables capacity adjustments through parallelization or reactor sizing modifications [6]. Process intensification opportunities, including the integration of reaction and separation operations, further enhance the economic attractiveness of continuous flow approaches [6].

ParameterBatch ProcessContinuous Flow
Temperature ControlLimited precisionPrecise control
Mixing EfficiencyVariableConsistent
Heat TransferModerateEnhanced
ScalabilityComplexModular
Safety ProfileStandardImproved

Purification and Isolation Strategies

Fractional Distillation Optimization

Fractional distillation represents the primary purification methodology for trimethoxypyridine derivatives, requiring careful optimization to achieve high purity products [8]. The effectiveness of fractional distillation depends on the boiling point differences between the target compound and impurities, with closer boiling points necessitating more sophisticated separation approaches [8].

The theoretical foundation of fractional distillation relies on multiple vaporization-condensation events that progressively enrich the distillate in the lower boiling component [8]. Each theoretical plate in a fractionating column provides separation equivalent to a simple distillation, with the number of theoretical plates determining the overall separation efficiency [8]. For pyridine derivatives with similar boiling points, high-efficiency columns with substantial theoretical plate counts are required [8].

Optimization of fractional distillation for pyridine derivatives involves careful consideration of column design parameters, including packing material selection and reflux ratio optimization [9]. Advanced distillation strategies have been developed for complicated systems containing multiple homologues and azeotropic mixtures [9]. These approaches consider the impact of compositional differences in feed streams and the similarities in physical properties among homologue compounds [9].

Industrial distillation optimization for pyridine separation has focused on energy-efficient process designs that minimize total annual costs [9]. Heat integration strategies, including heat pump technology, have demonstrated significant energy savings [9]. Optimal separation sequences have been developed that reduce energy consumption by up to 41.6 percent compared to conventional approaches [9].

The purification of 2,3,5-trimethylpyridine through fractional distillation has been demonstrated to achieve purities exceeding 99 percent [4]. The process involves initial treatment with organic solvents and acids, followed by alkaline hydrolysis and final rectification [4]. Temperature ranges of 75-280 degrees Celsius at pressures of 5-10 pounds per square inch have been employed for trimethylpyridine recovery [10].

Distillation ParameterOptimal RangeImpact on Purity
Reflux Ratio3:1 to 5:1High
Column Pressure5-150 psiModerate
Temperature60-180°CCritical
Theoretical Plates>20Essential

Crystallization and Recrystallization Methods

Crystallization and recrystallization methods provide essential purification capabilities for trimethoxypyridine derivatives, particularly when distillation alone is insufficient to achieve required purity levels [11]. The success of recrystallization depends on the proper selection of solvents that dissolve the compound at elevated temperatures while minimizing solubility at reduced temperatures [11].

The fundamental principle of recrystallization involves the temperature-dependent solubility characteristics of organic compounds [11]. Compounds typically exhibit higher solubility in hot solvents compared to cold solvents, enabling the dissolution of impure materials at elevated temperatures followed by selective crystallization upon cooling [11]. The dividing line between soluble and insoluble is generally considered to be 3 grams per 100 milliliters of solvent [11].

Solvent selection represents a critical factor in recrystallization optimization, with the ideal solvent providing high solubility at elevated temperatures and minimal solubility at reduced temperatures [11]. The larger the difference between hot and cold solubility, the greater the product recovery achievable through recrystallization [11]. Multiple solvent systems may be evaluated to identify optimal crystallization conditions for specific pyridine derivatives [11].

The crystallization process is influenced by cooling rate, with rapid cooling favoring small crystal formation and slow cooling promoting large, high-purity crystals [11]. The maximum rate of recrystallization typically occurs at approximately 50 degrees Celsius below the melting point of the substance, while maximum crystal formation occurs at about 100 degrees Celsius below the melting point [11].

Advanced crystallization techniques have been developed for complex pyridine derivatives, including pH-zone-refining counter-current chromatography for separation of partially purified synthetic mixtures [12]. These methods utilize multilayer coil planet centrifuges with optimized two-phase solvent systems [12]. Counter-current chromatography has achieved purities exceeding 98.5 percent for pyridine derivatives with yields of up to 314 milligrams from 1.15 gram feed quantities [12].

Specialized crystallization approaches have been developed for thermally sensitive pyridine compounds [13]. Horizontal diffusion techniques facilitate crystallization under mild conditions, enabling the isolation of compounds that would decompose under conventional crystallization conditions [13]. These methods are particularly valuable for methoxy-substituted pyridine derivatives that may be susceptible to thermal degradation [13].

Crystallization MethodPurity AchievementYield Range
Simple Recrystallization95-98%60-80%
Counter-current Chromatography>98.5%20-30%
Horizontal Diffusion90-95%40-60%
pH-Zone Refining>99%15-25%

Basic Molecular Structure

2,3,6-Trimethoxypyridine is a heterocyclic aromatic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol [1]. The compound bears the CAS Registry Number 1364917-21-4 and possesses the InChI Key FIDKPTFJOFOUTP-UHFFFAOYSA-N [1]. The SMILES notation for this compound is O(C)C1=C(OC)C=CC(OC)=N1 [1].

The molecular structure consists of a pyridine ring system with three methoxy (-OCH₃) substituents positioned at the 2, 3, and 6 positions of the pyridine ring [1]. This substitution pattern creates a highly substituted aromatic heterocycle with significant steric and electronic effects.

Electronic Structure and Bonding

The pyridine ring system maintains its characteristic aromatic nature with six π-electrons delocalized across the ring. The nitrogen atom in the pyridine ring is sp² hybridized and contributes one electron to the aromatic system while retaining a lone pair of electrons [1]. The three methoxy groups serve as electron-donating substituents through both inductive and mesomeric effects, significantly altering the electron density distribution within the aromatic system.

The methoxy groups introduce additional electronic complexity through their ability to participate in resonance with the aromatic ring system. Each methoxy group contains an oxygen atom with two lone pairs of electrons, capable of resonance donation to the aromatic system, which increases the electron density on the ring and influences the overall molecular geometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Limited availability of specific NMR data for 2,3,6-Trimethoxypyridine represents a significant gap in the literature. The compound has been referenced in chemical databases and commercial suppliers [2] [3], but detailed NMR spectroscopic characterization has not been extensively published.

For comparative analysis, related trimethoxypyridine isomers and similar compounds have been studied using NMR spectroscopy. The methoxy groups in such compounds typically appear as distinct signals in ¹H NMR spectra, with the -OCH₃ protons showing characteristic chemical shifts in the range of 3.8-4.2 ppm, depending on the electronic environment and substitution pattern [4] [5].

The aromatic protons in the pyridine ring would be expected to appear in the downfield region (7-9 ppm) with chemical shifts influenced by the electron-donating nature of the methoxy substituents and the electronic effects of the nitrogen atom in the pyridine ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric data for 2,3,6-Trimethoxypyridine is not extensively documented in the accessible literature. However, based on general fragmentation patterns observed in methoxy-substituted pyridines and related compounds, several characteristic fragmentation pathways can be anticipated.

Typical fragmentation patterns for methoxy-substituted aromatic compounds include the loss of methoxy radicals (·OCH₃, 31 Da), formaldehyde (CH₂O, 30 Da), and methyl radicals (·CH₃, 15 Da) [6] [7]. The molecular ion peak would be expected at m/z 169, corresponding to the molecular weight of the compound.

The base peak in the mass spectrum would likely result from the most stable fragment ion, potentially involving the loss of one or more methoxy groups with subsequent rearrangement to form a stable cationic species. The specific fragmentation pattern would depend on the relative stabilities of the various ionic intermediates formed during the fragmentation process.

Thermodynamic Properties

Phase Transition Characteristics

Specific phase transition data for 2,3,6-Trimethoxypyridine is not available in the current literature. The compound has been cataloged by chemical suppliers with reported purity levels of 98% [2], suggesting it exists as a solid at room temperature, though specific melting point data has not been published.

Based on structural similarities to other methoxy-substituted pyridines and the general trend that methoxy substitution tends to increase melting points relative to unsubstituted pyridines, the compound would be expected to exhibit a melting point higher than that of pyridine itself (melting point -42°C).

Vapor-Liquid Equilibrium Data

Vapor-liquid equilibrium data for 2,3,6-Trimethoxypyridine is not available in the accessible literature. The compound's vapor pressure characteristics, boiling point, and related thermodynamic properties have not been experimentally determined or reported in the scientific literature.

The presence of three methoxy groups would be expected to significantly increase the boiling point compared to pyridine (boiling point 115°C) due to increased molecular weight, enhanced intermolecular forces, and the polar nature of the methoxy substituents. The compound would likely exhibit relatively low volatility at ambient conditions.

Data Tables

Table 1: Basic Physicochemical Properties of 2,3,6-Trimethoxypyridine

PropertyValueSource
Molecular FormulaC₈H₁₁NO₃ [1]
Molecular Weight169.18 g/mol [1]
CAS Registry Number1364917-21-4 [1]
InChI KeyFIDKPTFJOFOUTP-UHFFFAOYSA-N [1]
SMILESO(C)C1=C(OC)C=CC(OC)=N1 [1]
Melting PointNot availableLiterature search
Boiling PointNot availableLiterature search
DensityNot availableLiterature search

Limitations and Research Gaps

The available literature reveals significant gaps in the characterization of 2,3,6-Trimethoxypyridine. Key areas where data is lacking include:

  • Spectroscopic Data: Detailed NMR, IR, and mass spectrometric characterization
  • Thermodynamic Properties: Melting point, boiling point, vapor pressure data
  • Physical Properties: Density, refractive index, solubility parameters
  • Phase Behavior: Vapor-liquid equilibrium relationships
  • Synthesis Methods: Detailed synthetic procedures and reaction conditions

XLogP3

1.4

Dates

Last modified: 08-16-2023

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